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Compound of Interest

Adenosine-2-carboxy methyl
Compound Name: )
amide

Cat. No.: B15598274

Note on Compound Selection: The compound "Adenosine-2-carboxy methyl amide" is not
widely documented in scientific literature. Therefore, these application notes utilize
Regadenoson (2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yllJadenosine) as a representative,
well-characterized, and selective A2A adenosine receptor agonist.[1] Regadenoson is a potent
coronary vasodilator widely used in both clinical and preclinical cardiovascular research,
making it an excellent model compound for these protocols.[2][3]

Introduction

Regadenoson is a low-affinity, highly selective agonist for the A2A subtype of adenosine
receptors.[4][5] Activation of A2A receptors, which are abundant on the smooth muscle cells of
coronary arteries, leads to potent and rapid vasodilation.[6] This mechanism increases
coronary blood flow, mimicking the hyperemic effect of exercise.[2] Its selectivity for the A2A
receptor minimizes side effects associated with non-selective adenosine agonists, such as
atrioventricular (AV) block (mediated by Al receptors) and bronchoconstriction (mediated by
A2B/A3 receptors).[5][6] Regadenoson's rapid onset and short half-life of approximately 2 to 4
minutes make it a valuable tool for controlled cardiovascular studies.[2][3]

Mechanism of Action & Signaling Pathway

Regadenoson selectively binds to the A2A adenosine receptor, a G-protein coupled receptor
(GPCR). This binding activates the associated stimulatory G-protein (Gs), which in turn
activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic
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adenosine monophosphate (cCAMP).[6][7] The subsequent rise in intracellular CAMP levels
activates Protein Kinase A (PKA). PKA phosphorylates downstream protein targets within the
vascular smooth muscle cell, ultimately leading to a decrease in intracellular calcium
concentration and causing smooth muscle relaxation and vasodilation.[7][8]
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Caption: A2A Adenosine Receptor Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative data for Regadenoson from various

cardiovascular research models.

Table 1: Hemodynamic Effects of Intravenous Regadenoson in Humans
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Peak Increase

Max Decrease

Peak Coronary
Max Decrease

. . . . . Blood Flow
Dose (ug) in Heart Rate in Systolic BP in Diastolic BP .
. Velocity
(beats/min) (mmHg) (mmHg)
Increase (fold)
Dose-
10 - 300 dependent -5+8 -8+4 Up to ~3.0
increase
400 21+6 -24+ 16 -15+14 ~3.2-34
500 216 -24 £16 -15+14 ~3.4
Data compiled from human clinical studies.[9][10]
Table 2: Pharmacodynamic Properties of Regadenoson
Parameter Value Species/Model Reference
Potency (EDso) 0.34 + 0.08 pglkg Conscious Dogs
Receptor Affinity (Ki) ~1.3 uM (low affinity) Not specified [5]
Time to Peak Effect ~30-40 seconds Humans [5]
Duration of Action
(>2.5-fold CBF 2.3 - 2.4 minutes Humans [9]

increase)

| Half-life | ~2-4 minutes | Humans |[3] |

Experimental Protocols
Protocol 1: In Vivo Pharmacologic Stress Model in
Rodents (Rats)

This protocol outlines the use of Regadenoson to induce coronary hyperemia for subsequent

analysis, such as myocardial perfusion imaging or assessment of cardiac function.
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. Animal Preparation:

Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.qg.,
isoflurane or intraperitoneal ketamine/xylazine).

Place the animal on a heating pad to maintain body temperature at 37°C.
Insert a catheter into the femoral or jugular vein for intravenous drug administration.

Monitor vital signs, including heart rate and blood pressure, via a catheter in the carotid or
femoral artery connected to a pressure transducer.[11]

Record a stable baseline of hemodynamic parameters for at least 15 minutes.
. Regadenoson Administration:
Prepare a stock solution of Regadenoson in sterile saline.

Administer Regadenoson as an intravenous bolus. A starting dose range for rats can be
extrapolated from canine studies, typically in the range of 0.5-5 pg/kg. Dose-response
studies are recommended to determine the optimal dose for the desired hyperemic effect.

Immediately follow the bolus with a 0.2 mL saline flush to ensure complete delivery.
. Data Acquisition:
Continuously record heart rate and blood pressure throughout the experiment.

If performing myocardial perfusion imaging (e.g., with SPECT or MRI), inject the imaging
agent (e.g., ®*mTc-sestamibi or gadolinium contrast) approximately 30-60 seconds after
Regadenoson administration, at the time of peak hyperemia.[12][13]

Acquire images according to the specific modality's protocol.
. Reversal Agent (Optional):

To reverse the effects of Regadenoson, an adenosine receptor antagonist like aminophylline
can be administered.[10]
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+ Atypical dose of aminophylline is 2-5 mg/kg, administered as a slow intravenous injection.
[14]

Preparation

Anesthetize Rodent

l

Catheterize Vein &
Artery

Y

Stabilize & Record
Baseline Vitals (15 min)

Experiment

Administer Regadenoson
(IV Bolus)

Administer Saline Flush

Inject Imaging Agent
(at ~60s post-drug)

Acquire Perfusion Images

Conclusion

Monitor Hemodynamics

i

Optional: Administer
Aminophylline (Reversal)

i

Euthanasia & Tissue
Collection

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/pdf/Technical_Support_Center_Reversing_Regadenoson_s_Effects_with_Aminophylline_in_Experimental_Settings.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: In Vivo Pharmacologic Stress Workflow.

Protocol 2: Ex Vivo Isolated Heart Perfusion
(Langendorff Model)

The Langendorff preparation allows for the study of direct cardiac effects of a compound,
independent of systemic neuronal and hormonal influences.[15][16]

1. Apparatus and Perfusate Preparation:
e Set up a Langendorff apparatus with a water jacket to maintain temperature at 37°C.[17]

o Prepare Krebs-Henseleit buffer, oxygenate it with 95% Oz / 5% COz, and maintain its
temperature at 37°C.

e The buffer should be continuously circulated through the apparatus.
2. Heart Isolation and Mounting:

» Anesthetize the animal (e.g., rat or guinea pig) and administer heparin (e.g., 500 IU,
intraperitoneally) to prevent coagulation.

o Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-
Henseleit buffer to arrest contraction.

« I|dentify the aorta and carefully cannulate it onto the Langendorff apparatus.[16]

o Immediately begin retrograde perfusion via the aorta. The perfusion pressure will close the
aortic valve and force the buffer into the coronary arteries.[16]

o Ensure a constant perfusion pressure (e.g., 60-80 mmHg for a rat heart).
3. Data Acquisition:

« Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to
measure left ventricular developed pressure (LVDP) and heart rate.
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» Allow the heart to stabilize for 20-30 minutes, recording baseline parameters.

 Introduce Regadenoson into the perfusate at desired concentrations (e.g., ranging from 1 nM
to 1 uM) to generate a dose-response curve.

e Measure changes in LVDP, heart rate, and coronary flow rate in response to the drug.

Protocol 3: In Vitro Primary Cardiomyocyte or Cardiac
Fibroblast Culture

This protocol is for investigating the direct cellular effects of Regadenoson.
1. Cell Culture:

 [solate primary adult rat cardiac fibroblasts or ventricular myocytes using established
enzymatic digestion protocols.

o Plate the cells in appropriate culture dishes and medium. Allow them to adhere and grow to
the desired confluency.[18]

2. Experimental Treatment:

o Replace the culture medium with a serum-free medium for a period of starvation (e.g., 12-24
hours) to reduce baseline signaling activity.

o Treat the cells with varying concentrations of Regadenoson (e.g., 10 nM to 10 uM) for a
specified duration (e.g., 15-30 minutes for signaling studies).

3. Cellular Assays:

o CAMP Measurement: After treatment, lyse the cells and measure intracellular cCAMP levels
using a commercially available ELISA or similar immunoassay Kit.[18]

o Protein Phosphorylation (Western Blot): Lyse the cells, separate proteins via SDS-PAGE,
and transfer to a membrane. Probe with antibodies against phosphorylated forms of
downstream signaling proteins (e.g., phospho-ERK, phospho-CREB) to assess pathway
activation.[8][19]
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e Calcium Imaging: For cardiomyocytes, load cells with a calcium-sensitive fluorescent dye
(e.g., Fura-2 AM). Measure changes in intracellular calcium transients in response to
Regadenoson treatment using fluorescence microscopy.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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